REACTION_CXSMILES
|
BrC[C:3]1[S:7][C:6]([C:8]([F:11])([F:10])[F:9])=[N:5][CH:4]=1>C(O)C>[F:9][C:8]([F:11])([F:10])[C:6]1[S:7][CH:3]=[CH:4][N:5]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=CN=C(S1)C(F)(F)F
|
Name
|
sodium methylthiolate
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
so the solvent was carefully removed under reduced pressure (40 mmHg)
|
Type
|
TEMPERATURE
|
Details
|
without heating
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between dichloromethane and dilute hydrochloric acid
|
Type
|
WASH
|
Details
|
washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was again carefully removed under reduced pressure (40 mmHg)
|
Type
|
TEMPERATURE
|
Details
|
without heating
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1SC=CN1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |